(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Overview
Description
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol: is an organic compound that belongs to the class of secondary amines It features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an amino group, which is further connected to a butanol chain with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzyl chloride and (S)-3-methyl-2-aminobutan-1-ol.
Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with (S)-3-methyl-2-aminobutan-1-ol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry:
Chemical Manufacturing: The compound is utilized in the manufacturing of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2S)-2-[(2,3-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
- (2S)-2-[(2,5-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
- (2S)-2-[(2,6-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
Comparison:
- Structural Differences: The position of the methoxy groups on the benzyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds may differ based on the position of the methoxy groups, affecting their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can vary depending on their structural differences.
Properties
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methylamino]-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)13(9-16)15-8-11-5-6-12(17-3)7-14(11)18-4/h5-7,10,13,15-16H,8-9H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBDMUNVVNBWSJ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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